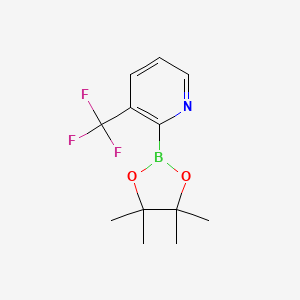

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-3-(trifluoromethyl)pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-3-(trifluoromethyl)pyridine is a chemical compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a pyridine ring substituted with a trifluoromethyl group and a dioxaborolane moiety. The unique combination of these functional groups imparts distinct chemical properties to the compound, making it valuable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-3-(trifluoromethyl)pyridine typically involves the reaction of 3-(trifluoromethyl)pyridine with a boronic ester. One common method is the Suzuki-Miyaura cross-coupling reaction, which employs a palladium catalyst and a base such as potassium carbonate. The reaction is carried out in an organic solvent like toluene or dimethylformamide at elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-3-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can convert the trifluoromethyl group to other functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation yields pyridine N-oxides, while substitution reactions can produce a variety of substituted pyridines.

Scientific Research Applications

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-3-(trifluoromethyl)pyridine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is employed in the study of enzyme inhibitors and as a probe for biological assays.

Medicine: Its derivatives are investigated for potential therapeutic applications, including anti-cancer and anti-inflammatory agents.

Industry: The compound is used in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-3-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. The boronic ester moiety can form reversible covalent bonds with biological nucleophiles, such as serine or threonine residues in enzymes, leading to inhibition of enzyme activity. This mechanism is particularly relevant in the design of enzyme inhibitors for therapeutic purposes.

Comparison with Similar Compounds

Similar Compounds

- 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine

- 3-(Trifluoromethyl)pyridine

- 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-4-(trifluoromethyl)pyridine

Uniqueness

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-3-(trifluoromethyl)pyridine is unique due to the simultaneous presence of both the trifluoromethyl group and the dioxaborolane moiety. This combination imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the boronic ester moiety provides a handle for further functionalization and interaction with biological targets.

Biological Activity

The compound 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-3-(trifluoromethyl)pyridine is a derivative of pyridine that incorporates a boron-containing moiety. This structural feature enhances its utility in various biological applications, particularly in drug discovery and development. This article reviews the biological activity of this compound based on recent research findings and case studies.

- Molecular Formula : C12H14BNO2F3

- Molecular Weight : 273.05 g/mol

- CAS Number : 2020070-33-9

The biological activity of this compound primarily stems from its ability to act as a boron-based electrophile. The dioxaborolane ring facilitates reactions with nucleophiles, which can lead to the formation of biologically relevant compounds. Additionally, the trifluoromethyl group enhances lipophilicity and metabolic stability, making it a promising candidate for pharmaceutical applications.

Biological Activity Overview

-

Anticancer Activity :

- Studies have shown that derivatives of pyridine with boron-containing groups exhibit significant anticancer properties. For instance, compounds similar to this compound have been found to inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

-

Enzyme Inhibition :

- The compound has been evaluated for its inhibitory effects on specific enzymes related to cancer and neurodegenerative diseases. For example, it has shown potential as an inhibitor of DYRK1A (dual-specificity tyrosine-phosphorylation-regulated kinase 1A), which is implicated in Alzheimer’s disease and other conditions.

-

Anti-inflammatory Properties :

- Research indicates that this compound may possess anti-inflammatory effects by modulating pro-inflammatory cytokine production in vitro. This activity suggests potential therapeutic applications in treating inflammatory diseases.

Case Study 1: DYRK1A Inhibition

Case Study 2: Anticancer Efficacy

Another study explored the anticancer activity of pyridine-based compounds against various cancer cell lines. The results indicated that these compounds could significantly reduce cell viability and induce apoptosis in cancer cells through the activation of caspases .

Table 1: Biological Activity Summary

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cell lines | |

| Enzyme Inhibition | Inhibits DYRK1A enzyme | |

| Anti-inflammatory | Reduces pro-inflammatory cytokine production |

Table 2: Pharmacokinetic Properties

| Property | Value |

|---|---|

| Cmax (µg/mL) | 592 ± 62 |

| t½ (h) | 26.2 ± 0.9 |

| Clearance (L/h/kg) | 1.5 ± 0.3 |

| Oral Bioavailability (%) | 40.7 |

Properties

Molecular Formula |

C12H15BF3NO2 |

|---|---|

Molecular Weight |

273.06 g/mol |

IUPAC Name |

2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridine |

InChI |

InChI=1S/C12H15BF3NO2/c1-10(2)11(3,4)19-13(18-10)9-8(12(14,15)16)6-5-7-17-9/h5-7H,1-4H3 |

InChI Key |

QHESHOYEXLNKDP-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC=N2)C(F)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.